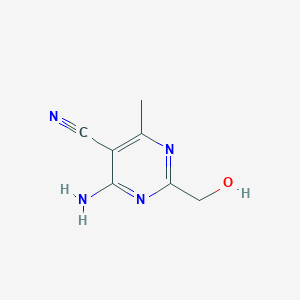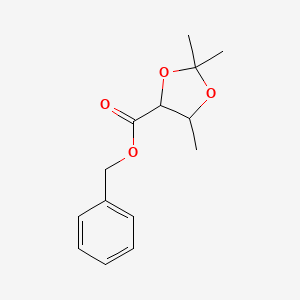
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: is an organic compound with the molecular formula C14H18O4 . It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring, along with a carboxylate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2,2,5-trimethyl-1,3-dioxolane-4-methanol.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
Chemistry: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine: Its structural features make it a candidate for drug development targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The dioxolane ring and benzyl group play crucial roles in its binding affinity and specificity .
類似化合物との比較
2,4,5-Trimethyl-1,3-dioxolane: A similar compound with three methyl groups on the dioxolane ring but without the benzyl and carboxylate groups.
Benzyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate: A structural isomer with different methyl group positions.
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane: Another derivative with a different substitution pattern on the dioxolane ring.
Uniqueness: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-10-12(18-14(2,3)17-10)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChIキー |
WMCJGFZBKNHHNV-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(O1)(C)C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


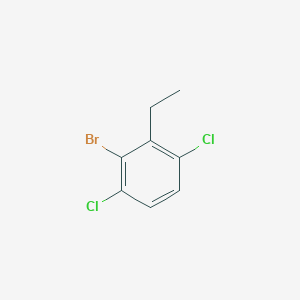
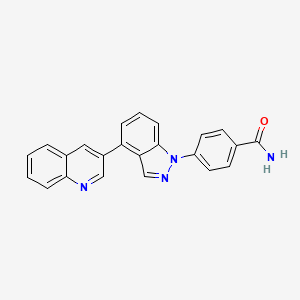
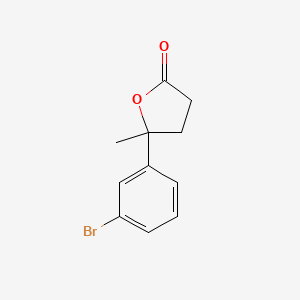

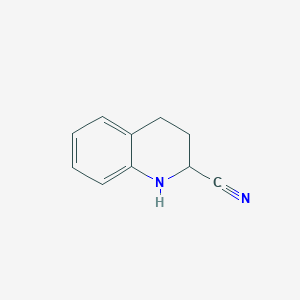
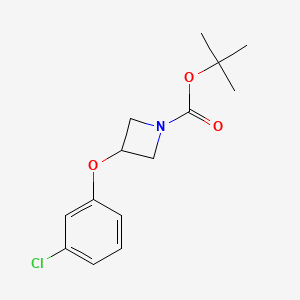
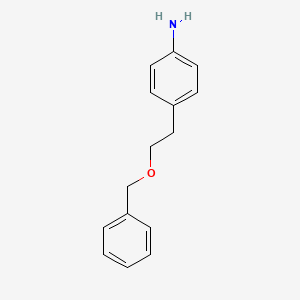
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)


![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)

